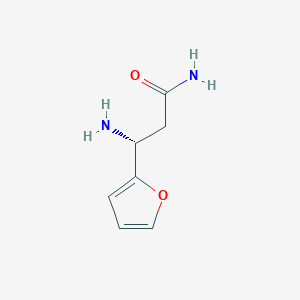
(3R)-3-amino-3-(furan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(furan-2-yl)propanamide is an organic compound that features an amino group, a furan ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(furan-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and an appropriate amine.
Amidation Reaction: The carboxylic acid group of furan-2-carboxylic acid is converted to an amide group through an amidation reaction. This can be achieved using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Reduction: The resulting amide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as LiAlH4 or BH3 are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines.
Substitution: Substituted amides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(furan-2-yl)propanamide depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to a biological response.
Chemical Reactions: The compound’s functional groups (amino, furan, amide) determine its reactivity and the types of reactions it can undergo.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(thiophen-2-yl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.
(3R)-3-amino-3-(pyridin-2-yl)propanamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(3R)-3-amino-3-(furan-2-yl)propanamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocyclic rings like thiophene or pyridine. These properties can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)/t5-/m1/s1 |
InChI Key |
QOSQRBUQZJOTKR-RXMQYKEDSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301027.png)
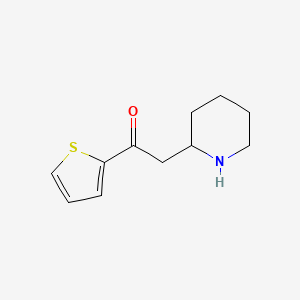
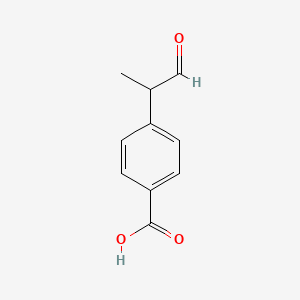
![2-[(1-Cyclohexylethyl)amino]acetamide](/img/structure/B13301040.png)
![(2-Methylpentyl)[(2-methylphenyl)methyl]amine](/img/structure/B13301049.png)
![2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13301051.png)
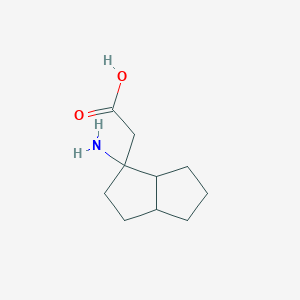
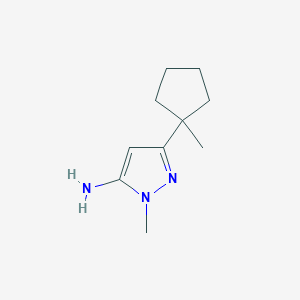
![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
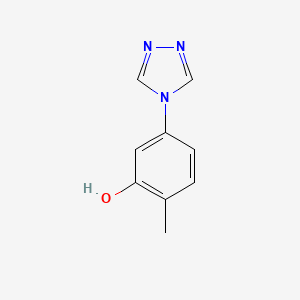
![1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
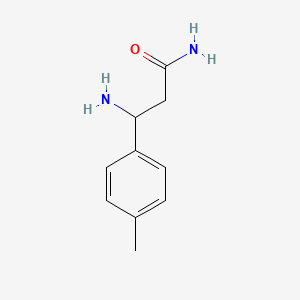
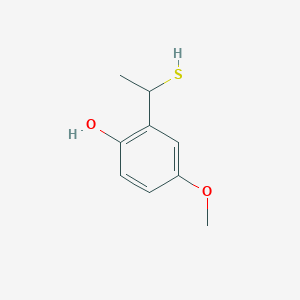
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
